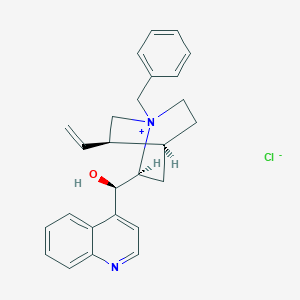
N-Benzylcinchonidinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-Benzylcinchonidinium chloride: is an organic compound with the molecular formula C26H29ClN2O . It is a derivative of cinchonidine, a natural alkaloid found in the bark of cinchona trees. This compound is known for its chiral properties and is widely used as a chiral phase-transfer catalyst in various organic synthesis reactions .
準備方法
Synthetic Routes and Reaction Conditions: N-Benzylcinchonidinium chloride can be synthesized by reacting cinchonidine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetone under reflux conditions for several hours . The product is then purified by recrystallization from ethanol or a mixture of ethanol and diethyl ether .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: N-Benzylcinchonidinium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the benzyl group.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Complex Formation: It forms complexes with various substrates, which is crucial for its role as a phase-transfer catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as hydroxide ions.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride may be employed.
Major Products: The major products formed from these reactions depend on the specific substrates and conditions used. For example, in nucleophilic substitution reactions, the benzyl group can be replaced by various nucleophiles, leading to a wide range of products .
科学的研究の応用
Chiral Phase-Transfer Catalysis
Overview : N-Benzylcinchonidinium chloride is primarily recognized for its role as a chiral phase-transfer catalyst (PTC). PTCs facilitate the transfer of reactants between immiscible phases, enhancing reaction rates and selectivity in asymmetric synthesis.
Applications :
- Asymmetric Synthesis : It is employed in the synthesis of chiral compounds, including pharmaceuticals and agrochemicals. For example, it has been used in the asymmetric hydrolytic protonation of enol esters, achieving high yields and enantioselectivity .
- Catalytic Reactions : The compound has demonstrated efficacy in various catalytic reactions, including alkylation and acylation processes. Studies have shown that it can effectively catalyze reactions involving prochiral substrates, leading to the formation of enantiomerically enriched products .
Material Science
Overview : Beyond organic synthesis, this compound plays a significant role in material science, particularly in the development of metal-organic frameworks (MOFs).
Applications :
- Metal-Organic Frameworks : Research indicates that this compound can induce chirality in Zn-based MOFs through cation exchange processes. These chiral MOFs exhibit dual luminescent properties and have been utilized for enantioselective recognition of chiral molecules such as cinchonidine and cinchonine .
- Fluorescent Sensing : The incorporation of this compound into MOFs has been leveraged for fluorescence sensing applications, allowing for quantitative detection of specific chiral analytes .
Pharmaceutical Applications
Overview : The unique properties of this compound make it a valuable tool in pharmaceutical chemistry.
Applications :
- Drug Synthesis : Its ability to facilitate asymmetric synthesis is critical in the production of various chiral drugs. The compound has been successfully applied in synthesizing antimalarial agents and other bioactive molecules .
- Enantioselective Recognition : The compound's role in enhancing enantioselectivity is particularly relevant for drug development, where the efficacy and safety of chiral drugs can be significantly influenced by their stereochemistry .
Case Studies
作用機序
N-Benzylcinchonidinium chloride exerts its effects primarily through its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic phases) in a reaction mixture. This enhances the reaction rate and selectivity. The molecular targets and pathways involved include the formation of ion pairs and the stabilization of transition states during the reaction .
類似化合物との比較
- N-Benzylcinchoninium chloride
- N-Benzylquininium chloride
- N-Benzylcinchonidinium bromide
Comparison: N-Benzylcinchonidinium chloride is unique due to its high enantioselectivity and efficiency as a phase-transfer catalyst. Compared to similar compounds, it offers better performance in certain asymmetric synthesis reactions. For instance, N-Benzylquininium chloride and N-Benzylcinchonidinium bromide are also effective phase-transfer catalysts, but they may differ in their selectivity and reaction conditions .
特性
CAS番号 |
69257-04-1 |
|---|---|
分子式 |
C26H30ClN2O+ |
分子量 |
422.0 g/mol |
IUPAC名 |
(1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;hydrochloride |
InChI |
InChI=1S/C26H29N2O.ClH/c1-2-20-18-28(17-19-8-4-3-5-9-19)15-13-21(20)16-25(28)26(29)23-12-14-27-24-11-7-6-10-22(23)24;/h2-12,14,20-21,25-26,29H,1,13,15-18H2;1H/q+1; |
InChIキー |
FCHYSBWCOKEPNQ-UHFFFAOYSA-N |
SMILES |
C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5.[Cl-] |
異性体SMILES |
C=C[C@H]1C[N+]2(CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5.[Cl-] |
正規SMILES |
C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5.Cl |
外観 |
Powder |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















